4-Amino-3-chlorophenol

Description

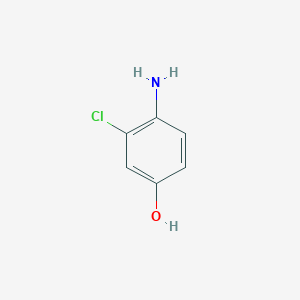

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLPXABQLXSICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170083 | |

| Record name | 4-Amino-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17609-80-2 | |

| Record name | 4-Amino-3-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4 Amino 3 Chlorophenol

Established and Emerging Synthetic Routes

Synthesis from o-chloronitrobenzene with Hydroxyl Introduction

One established method for synthesizing 4-amino-3-chlorophenol begins with o-chloronitrobenzene. This process involves the introduction of a hydroxyl group onto the benzene (B151609) ring, followed by the reduction of the nitro group to an amino group.

The introduction of the hydroxyl group to o-chloronitrobenzene is typically facilitated by the use of strong acids in the presence of molybdenum salts, which act as catalysts for the reaction. chemicalbook.comchemicalbook.comnbinno.com This catalytic system enables the hydroxylation of the aromatic ring, a crucial step in forming the phenol (B47542) structure. Following hydroxylation to create 3-chloro-4-nitrophenol (B188101), the nitro group is reduced. A common method for this reduction involves using iron powder and acetic acid. chemicalbook.com

| Reactant | Catalyst/Reagent | Product | Yield |

| 3-chloro-4-nitrophenol | Iron powder, Acetic Acid | This compound | 88% |

This table presents data on the reduction step of the synthesis from an o-chloronitrobenzene derivative. chemicalbook.com

Synthesis from m-chlorophenol via Diazotization and Coupling

An alternative synthetic pathway utilizes m-chlorophenol as the starting material. chemicalbook.comchemicalbook.comnbinno.com This method involves a diazotization reaction, followed by a coupling reaction to introduce the amino group para to the hydroxyl group.

This route begins with the diazotization of an aromatic amine, such as sulfanilic acid, using sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. google.com This unstable intermediate is then coupled with m-chlorophenol. The resulting azo compound is subsequently reduced to yield this compound. google.com Although this method can be effective, a significant drawback is the instability of the diazonium salt intermediate, which can be explosive. This instability poses safety risks and presents challenges for industrial-scale manufacturing. google.com

| Synthesis Stage | Key Reactants | Intermediate/Product | Reported Purity | Total Yield |

| Diazotization | Sulfanilic acid, Sodium nitrite, HCl | Diazonium salt | N/A | N/A |

| Coupling | Diazonium salt, m-chlorophenol | Azo compound | N/A | N/A |

| Reduction & Refinement | Azo compound | This compound | 99.15% - 99.22% | 81.91% - 83.09% |

This table outlines the key stages and reported yields for the synthesis via a continuous flow microchannel reactor, which helps manage the instability of the diazonium salt. google.com

Multi-step Synthesis from p-aminophenol

A multi-step synthesis approach starting from p-aminophenol offers another route to this compound. This process involves protecting the reactive amino group, followed by chlorination of the aromatic ring, and subsequent deprotection.

The initial step is the protection of the amino group of p-aminophenol by acetylation to prevent it from reacting during the subsequent chlorination step. The resulting N-acetyl-p-aminophenol (paracetamol) is then chlorinated. The chlorination of N-acetyl-p-aminophenol can yield 2-chloro-4-acetamidophenol. nih.gov The final step in the sequence is the hydrolysis of the acetyl group to regenerate the free amine, yielding the final product, this compound.

The first step in this synthetic sequence is the acetylation of p-aminophenol. This reaction is typically carried out using acetic anhydride. researchgate.netrsc.org The primary product of this reaction is N-acetyl-p-aminophenol, where the acetyl group is attached to the nitrogen atom. researchgate.netgoogle.com This N-acetylation effectively protects the amino group. Under certain conditions, over-acetylation can occur, leading to the formation of by-products such as 4-acetamidophenyl acetate (B1210297), where the hydroxyl group is also acetylated. researchgate.netgoogle.com For the purpose of this synthesis, the formation of N-acetyl-p-aminophenol is the desired transformation to prepare the molecule for the subsequent chlorination step.

Chlorination to 4-acetamino-3-phenyl chloroacetate

A key step in modern synthesis involves the controlled chlorination of a precursor. In a related process, the chlorination of p-nitroaniline using methanol (B129727) as a solvent has been demonstrated. In this procedure, chlorine gas is introduced at a controlled temperature of 55-60°C, leading to the precipitation of the chlorinated product, 2,6-dichloro-4-nitroaniline, with a purity of 98.4% and a molar yield of 96.62% patsnap.com. Similarly, studies on the reaction of acetaminophen (B1664979) (4-acetamidophenol) with hypochlorite (B82951) have shown the formation of ring chlorination products, such as chloro-4-acetamidophenol nih.gov. This step is crucial for introducing the chlorine atom at the correct position on the benzene ring prior to forming the final aminophenol structure. The protection of the amino group as an acetamido group helps direct the chlorination and prevent unwanted side reactions.

Reaction with Alkali for Final Product

Following chlorination, the synthesis is completed by a hydrolysis reaction, typically under alkaline conditions. This step serves to remove the protecting group from the amino function. For instance, N-substituted quinoline (B57606) derivatives can be converted to their final carboxylic acid form through alkaline hydrolysis researchgate.net. In the synthesis of this compound, the chlorinated acetamido intermediate is treated with an alkali, such as sodium hydroxide (B78521). This process hydrolyzes the amide linkage, converting the acetamido group back into an amino group and yielding the final this compound product.

Innovations in Reaction Conditions and Efficiency

Significant advancements in the synthesis of this compound have been achieved through the adoption of continuous flow chemistry, particularly using specialized microreactors. This technology offers superior control over reaction parameters compared to traditional batch processing nih.gov.

Application of Multi-Temperature-Zone Continuous Flow Microchannel Reactors

The use of multi-temperature-zone continuous flow microchannel reactors represents a paradigm shift in the synthesis of this compound google.com. This method involves a three-step process beginning with sulfanilic acid: diazotization, coupling with m-chlorophenol, and subsequent reduction of the resulting azo compound to yield the target product google.com. The microreactor's high mass and heat transfer efficiency allows for precise temperature control, which is critical for handling unstable intermediates like diazonium salts google.com.

Conventional synthesis methods for this compound are often plagued by issues that increase costs and complicate production. Problems include the high cost of raw materials and catalysts, low product yield and purity, and significant safety risks associated with unstable diazonium salt intermediates, which can be explosive google.com. The microchannel reactor technology directly mitigates these challenges. By ensuring rapid heat dissipation, it prevents the decomposition of diazonium salts that can occur due to localized high temperatures in batch reactors. This enhanced control minimizes side reactions, leading to a purer product and a safer, more environmentally friendly process google.com.

The application of multi-temperature-zone continuous flow microchannel reactors has demonstrated a significant improvement in both the yield and purity of this compound. The process allows for the production of the final compound with purities exceeding 99% and total yields greater than 80% google.com.

Table 1: Purity and Yield of this compound Using a Microchannel Reactor

| Example | Final Product Weight (g) | Purity (%) | Total Yield (%) |

| Example 2 | 117.89 | 99.22 | 82.11 |

| Example 3 | 118.82 | 99.22 | 83.09 |

| Example 6 | 117.15 | 99.15 | 81.91 |

| Data sourced from patent CN107739313B google.com. |

Enhancing Industrial Scale Production and Efficiency

Reduced Production Cost and Labor

The adoption of multi-temperature-zone continuous flow microchannel reactors for the synthesis of this compound has led to a notable reduction in production costs. google.com This is achieved through several factors. The process utilizes sulfanilic acid as a starting material and employs inexpensive and readily available reducing agents, such as metals in combination with formic acid and formate (B1220265), for the final reduction step. google.com This avoids the use of expensive catalysts, like heavy metals, which were a feature of some earlier synthetic routes. google.com

Specific Reaction Parameters in Microchannel Systems

The synthesis of this compound in a continuous flow microchannel reactor involves a three-step process starting from sulfanilic acid. google.com The precise control over reaction parameters afforded by the microreactor is crucial for the high efficiency and safety of the synthesis. google.com

The initial step is the diazotization of sulfanilic acid. A mixed solution of sulfanilic acid, sodium nitrite, and an inorganic base (such as sodium carbonate or sodium hydroxide) in water is reacted with a dilute solution of concentrated hydrochloric acid. google.com The use of a microreactor allows for superior mass and heat transfer, which is critical for managing the exothermic nature of the diazotization reaction. google.com This enables stable temperature control and prevents the decomposition of the unstable diazonium salt that can be caused by localized high temperatures in batch reactors. google.com

| Parameter | Value | Source |

| Reactants | Sulfanilic acid, Sodium Nitrite, Inorganic Base I, Hydrochloric Acid | google.com |

| Reaction Temperature | 0–10 °C | google.com |

| Residence Time | 30–60 seconds | google.com |

| Reactor Type | Continuous flow microchannel reactor | google.com |

The diazonium salt generated in the first step is immediately channeled into the next stage to react with m-chlorophenol. google.com The continuous flow design ensures that the unstable diazonium salt proceeds directly to the coupling reaction without any hold-up time, which significantly inhibits side reactions. google.com This coupling reaction is performed in the microchannel reactor with a mixed solution of m-chlorophenol and an inorganic base in water. google.com Phenols are typically coupled under alkaline conditions to form the phenolate (B1203915) ion, which facilitates the electrophilic substitution. nih.gov

| Parameter | Value | Source |

| Reactants | Diazonium salt from step 1, m-Chlorophenol, Inorganic Base II | google.com |

| Reaction Temperature | 0–30 °C | google.com |

| Residence Time | 20–45 seconds | google.com |

| Reactor Type | Continuous flow microchannel reactor | google.com |

| Parameter | Value | Source |

| Reactants | Azo compound from step 2, Metal reducing agent, Chemical reducing agent (e.g., formic acid, formate) | google.com |

| Objective | To obtain the target product this compound | google.com |

Optimization Strategies for Synthesis

A key advantage of utilizing flow chemistry and microreactors is the ability to optimize reaction conditions to enhance yield and purity while minimizing side reactions. nih.gov

The instability of diazonium salts presents a significant challenge in traditional synthesis, often leading to undesirable side reactions such as hydrolysis and denitrification. google.com The synthesis of this compound within a continuous flow microchannel reactor effectively mitigates these issues. google.com

The design of the microreactor system allows for the rapid and efficient transfer of heat generated during the exothermic diazotization, maintaining a stable and controlled temperature. google.com This prevents localized temperature spikes that can lead to the decomposition of the diazonium salt. google.com Furthermore, the continuous flow nature of the process ensures that the freshly generated diazonium salt is immediately consumed in the subsequent coupling reaction. google.comnih.gov This lack of residence time for the intermediate significantly inhibits the occurrence of side reactions like hydrolysis, thereby improving the purity and yield of the final product. google.com

Diazonium Salt Stability Control (Temperature and Residence Time)

Diazonium salts are highly reactive and often thermally unstable intermediates, which can pose significant challenges in large-scale chemical synthesis. google.comat.ua Their stability is highly dependent on factors such as the substitution pattern on the aromatic ring, the counterion, and, critically, the reaction conditions. researchgate.net The synthesis of this compound often involves a diazotization step, making the control of the resulting diazonium salt's stability paramount to ensure safety and high yield. google.com

Traditionally, diazotization reactions are conducted at low temperatures, often near 0 °C, to manage the exothermic nature of the salt's formation and prevent decomposition. nih.gov However, modern flow chemistry techniques, particularly the use of multi-temperature-zone continuous flow microchannel reactors, offer superior control over these critical parameters. google.com These systems leverage high heat and mass transfer efficiency to rapidly dissipate the heat generated during the reaction, allowing for stable temperature control within a safe and manageable range. google.com This precise control prevents the formation of localized hot spots that can lead to the decomposition of the diazonium salt. google.com

Furthermore, the continuous flow nature of these reactors minimizes the residence time of the unstable diazonium salt. google.com For instance, in one patented method, the diazotization reaction is completed with a residence time of just 30-60 seconds at a controlled temperature of 0-10 °C. google.com This ensures that the freshly generated diazonium salt immediately proceeds to the subsequent coupling reaction without delay, effectively suppressing common side reactions like hydrolysis and denitrification that compromise product yield and purity. google.com Research in flow chemistry has shown that even at temperatures up to 25 °C, diazonium salt formation can be rapid and complete, with significant decomposition for some substrates only being observed at temperatures above 40 °C. nih.gov

Table 1: Parameters for Diazonium Salt Stability Control in a Microchannel Reactor

| Parameter | Controlled Condition | Rationale | Citation |

| Temperature | 0-10 °C | Prevents thermal decomposition from exothermic reaction. | google.com |

| Residence Time | 30-60 seconds | Minimizes time for unstable intermediate to undergo side reactions. | google.com |

Catalyst Selection and Performance (e.g., Zinc-Ammonium Formate vs. Iron-Acetic Acid)

The reduction of a nitro or azo group is a crucial step in many synthetic routes for this compound. The choice of reducing agent and catalyst system significantly impacts the reaction's efficiency, cost, safety, and environmental footprint. Two common systems are Zinc-Ammonium Formate and Iron-Acetic Acid.

The Zinc-Ammonium Formate system is employed in the reduction of an azo-compound intermediate to form this compound. google.com This method is noted for using reagents that are inexpensive and readily available. google.com The reaction proceeds under mild conditions, stirring at room temperature for approximately 3 hours. google.com This system has demonstrated high efficiency, achieving a final product purity of over 99.2% with a total yield of around 83%. google.com It is considered a safer and more environmentally friendly option. google.com

The Iron-Acetic Acid system is a classic method used for the reduction of nitroarenes, such as 3-chloro-4-nitrophenol, to the corresponding aniline (B41778). chemicalbook.com This method involves heating the solution with iron powder in acetic acid. chemicalbook.com The reaction typically requires more strenuous conditions, such as heating at 80 °C for 16 hours, to achieve completion. chemicalbook.com Despite the harsher conditions, this method is also effective, providing a yield of 88% for the desired this compound after purification. chemicalbook.com

Table 2: Comparison of Catalyst/Reducing Agent Performance

| Feature | Zinc-Ammonium Formate | Iron-Acetic Acid |

| Precursor | Azo-compound intermediate | 3-chloro-4-nitrophenol |

| Reaction Temperature | Room Temperature | 80 °C |

| Reaction Time | 3 hours | 16 hours |

| Reported Yield | ~83% | 88% |

| Reported Purity | >99.2% | Not specified, yield is post-purification |

| Citations | google.com | chemicalbook.com |

Purification Techniques (e.g., Column Chromatography, Recrystallization)

Achieving the high purity required for pharmaceutical intermediates like this compound necessitates effective purification techniques. The most common methods employed are recrystallization and column chromatography.

Recrystallization is a purification technique for solid compounds that involves dissolving the crude material in a suitable solvent or solvent mixture and then allowing the desired compound to form crystals as the solution cools or its composition is changed. illinois.edu This process is highly effective at excluding impurities, which remain dissolved in the solvent (mother liquor). illinois.edunih.gov In the synthesis of this compound, a crude product obtained from the zinc-ammonium formate reduction was purified by recrystallization using a 1:1 volume mixture of ethyl acetate and n-hexane. google.com This step was crucial in achieving the final high purity of 99.22%. google.com

Column chromatography is a versatile separation technique used to purify individual compounds from a mixture. rsc.org The mixture is passed through a column packed with a stationary phase, and a solvent (mobile phase) is used to move the components through the column at different rates depending on their chemical properties. rsc.org In one synthetic route for this compound, the product obtained after the reduction of 3-chloro-4-nitrophenol with iron and acetic acid was purified by column chromatography to yield the final product. chemicalbook.com High-performance liquid chromatography (HPLC), an advanced form of column chromatography, is also a standard method for analyzing the purity of this compound. sielc.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry is a design philosophy aimed at reducing or eliminating the use and generation of hazardous substances throughout the life cycle of a chemical product. wa.govwjarr.com Its principles, such as waste prevention, maximizing atom economy, and using safer solvents and catalysts, are increasingly being applied to pharmaceutical manufacturing to enhance sustainability. wa.govwjarr.com

Environmentally Friendly Catalysis

The use of catalysts is a cornerstone of green chemistry, as they are preferred over stoichiometric reagents which are used in excess and contribute to waste. wa.gov Catalysts increase reaction efficiency and can often enable reactions to proceed under milder, less energy-intensive conditions. wa.gov The development of environmentally friendly catalysis focuses on using catalysts that are non-toxic, recyclable, and derived from renewable sources where possible. wjarr.com In the synthesis of this compound, the use of a Zinc-Ammonium Formate system represents a move toward greener chemistry. google.com This system utilizes cheaper, safer, and more environmentally benign reagents compared to some traditional heavy metal catalysts or harsher reducing agents, aligning with the green chemistry goal of designing safer chemical processes. google.comwjarr.com

Iii. Reactivity and Chemical Transformations of 4 Amino 3 Chlorophenol

Reaction Mechanisms and Pathways

The reactivity of 4-Amino-3-chlorophenol is largely dictated by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring. These groups activate the ring towards electrophilic substitution and, most notably, make the molecule susceptible to oxidation. The chlorine atom, being an electron-withdrawing group, has a deactivating effect but also influences the regioselectivity of reactions.

The presence of both amino and hydroxyl functionalities makes this compound readily oxidizable. The oxidation process typically involves the removal of electrons and protons from these groups, leading to the formation of highly reactive intermediates. physchemres.orgresearchgate.net Electrochemical studies on similar aminophenols show that the oxidation can lead to the formation of soluble products, electroactive polymers, or passivating films on an electrode surface, depending on the reaction conditions. ua.es

A primary pathway in the oxidation of aminophenols is the formation of quinone-like structures. researchgate.net For p-aminophenols, oxidation typically yields a quinoneimine, a molecule characterized by a quinoid ring with a nitrogen double bond. ua.esresearchgate.net In the case of this compound, oxidation is expected to produce 2-chloro-4-quinoneimine. This transformation involves a two-electron, two-proton process.

The resulting quinoneimine is a reactive electrophile and can undergo further reactions, such as hydrolysis to form benzoquinone and ammonia (B1221849), or polymerization to yield complex, often colored, polymeric materials. ua.esresearchgate.net The electrochemical oxidation of p-aminophenol, for instance, is known to be coupled with a hydrolytic reaction that results in benzoquinone as the final product. ua.es

Table 1: Products of this compound Oxidation

| Reactant | Oxidizing Agent | Primary Product | Potential Subsequent Products |

|---|---|---|---|

| This compound | Various (electrochemical, chemical) | 2-Chloro-4-quinoneimine | 2-Chlorobenzoquinone, Polymeric materials |

A variety of oxidizing agents can effect the transformation of this compound.

Hydrogen Peroxide (H₂O₂) : Hydrogen peroxide can also be used to oxidize aminophenols, often in the presence of a catalyst. researchgate.netsemanticscholar.org For example, the degradation of 4-aminophenol (B1666318) using H₂O₂ can be catalyzed by enzymes, leading to the formation of benzoquinone, which is then further degraded into organic acids. researchgate.net Fenton-like reactions, which involve H₂O₂ and an iron catalyst, are also effective in oxidizing chlorophenols through the generation of highly reactive hydroxyl radicals. whiterose.ac.uk

The reduction of this compound is less straightforward than its oxidation, as the amino and hydroxyl groups are already in a reduced state. Reduction reactions would primarily target the chloro substituent or the aromatic ring itself under more forcing conditions. However, in the context of its common redox chemistry, reduction is most relevant for the quinoneimine species formed during oxidation.

Since the parent compound is already an amine, this section refers to the regeneration of the aminophenol from its oxidized quinoneimine form. The reduction of a quinoneimine back to an aminophenol is a key step in many biological and chemical redox cycles. This process involves the addition of two electrons and two protons to the quinoneimine structure, reforming the aromatic ring and restoring the amino and hydroxyl groups.

Another possible, though distinct, reductive pathway is reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This reaction, observed in other chlorophenols, can be mediated by certain anaerobic bacteria or by chemical reducing agents, and would transform this compound into 4-Aminophenol. nih.govasm.orgascelibrary.orgnih.gov

The choice of reducing agent is critical for targeting specific functional groups.

Sodium Borohydride (NaBH₄) : This is a selective reducing agent, primarily used for reducing aldehydes and ketones. nih.govrsc.org It is not strong enough to reduce an aromatic ring or a chloro-aryl bond. However, it is an effective agent for the reduction of quinones and imines. Therefore, NaBH₄ would be suitable for converting the 2-chloro-4-quinoneimine (the oxidation product) back to this compound.

Lithium Aluminum Hydride (LiAlH₄) : This is a much more powerful and less selective reducing agent than NaBH₄. wikipedia.org It can reduce a wide variety of functional groups, including imines. nih.govyoutube.com LiAlH₄ is capable of reducing quinones to hydroquinones. rsc.orgrsc.org Its high reactivity allows it to reduce imines to their corresponding amines. nih.gov Thus, LiAlH₄ would readily reduce 2-chloro-4-quinoneimine back to this compound. Under more vigorous conditions, LiAlH₄ could potentially also effect reductive dehalogenation, though this is not its primary application for this substrate class.

Table 2: Reactivity of Common Reducing Agents with this compound Derivatives

| Reactant | Reducing Agent | Expected Product |

|---|---|---|

| 2-Chloro-4-quinoneimine | Sodium Borohydride (NaBH₄) | This compound |

| 2-Chloro-4-quinoneimine | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Potential for reductive dehalogenation under harsh conditions |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions involving the displacement of a halide from an aromatic ring are generally challenging and require either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the benzene (B151609) ring is rendered electron-rich by the strong electron-donating effects of the amino and hydroxyl groups, which generally disfavors classical SNAr pathways.

Despite the electron-rich nature of the aromatic ring, the chlorine atom in this compound can be replaced by various nucleophiles, often necessitating the use of transition metal catalysts or specialized reaction conditions. This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, including tyrosine kinase inhibitors like tivozanib (B1683842) and lenvatinib, where the substitution of the chlorine atom is a key synthetic step chemicalbook.comnbinno.comnbinno.com.

The general scheme for the nucleophilic substitution of the chlorine atom can be represented as follows:

Illustrative reaction scheme for the nucleophilic substitution of the chlorine atom in this compound.

Specific examples of such transformations are often found within patent literature, which outlines the synthesis of more complex molecules from this compound google.com.

Hydroxide (B78521) Ions: The replacement of the chlorine atom by a hydroxide ion to form 4-amino-resorcinol is a potential transformation. However, this reaction is generally difficult to achieve under standard conditions due to the deactivating effect of the electron-donating groups on the ring towards nucleophilic attack.

Amines: The reaction of this compound with various amines to form substituted diphenylamine (B1679370) derivatives is a more commonly encountered transformation, particularly in the synthesis of pharmacologically active molecules. These reactions often require catalysts, such as copper-based systems in Ullmann-type condensations, to proceed efficiently. The amino group of the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a new carbon-nitrogen bond.

Below is an interactive data table summarizing hypothetical nucleophilic substitution reactions of this compound. Note: Specific experimental data for these reactions on this compound is not extensively available in the public domain; this table is illustrative of the types of transformations that are chemically plausible based on the reactivity of similar compounds.

| Nucleophile | Product | Plausible Reaction Type |

| Hydroxide (OH⁻) | 4-Amino-resorcinol | SNAr (requires harsh conditions) |

| Ammonia (NH₃) | 3-Chloro-1,4-diaminobenzene | SNAr (catalyzed) |

| Aniline (B41778) | N-(2-Chloro-4-hydroxyphenyl)aniline | Ullmann Condensation |

Comparative Reactivity Studies

Direct comparative studies on the synthetic reactivity of this compound in nucleophilic substitution reactions are not widely reported in peer-reviewed literature. However, insights into its relative reactivity can be inferred from toxicological studies that compare it with its isomers and related compounds.

A study comparing the in vivo and in vitro nephrotoxic potential of 2-amino-5-chlorophenol (B1209517) and this compound found that 4-aminophenol was significantly more potent as a nephrotoxicant than this compound nih.gov. This suggests that the addition of a chlorine atom adjacent to the amino group in this compound reduces its susceptibility to metabolic activation, which can be related to its electronic properties and, by extension, its chemical reactivity nih.gov. The reduced nephrotoxic potential could be due to an altered ability of the molecule to undergo redox cycling or form conjugates, indicating a difference in the electron density and reactivity of the aromatic ring compared to 4-aminophenol nih.gov.

Another study on the in vitro cytotoxicity of various aminophenols and their chlorinated derivatives found the following order of decreasing nephrotoxic potential: 4-amino-2,6-dichlorophenol (B1218435) > 4-amino-2-chlorophenol (B1200274) > 4-aminophenol > this compound nih.gov. This ranking suggests that the position of the chlorine atom relative to the amino and hydroxyl groups significantly influences the molecule's biological activity, which is a reflection of its underlying chemical properties. The lower toxicity of this compound in this series may imply a lower intrinsic chemical reactivity under the tested biological conditions compared to its isomers nih.gov.

The following table provides a comparative overview of the relative nephrotoxicity, which can serve as an indirect indicator of relative reactivity.

| Compound | Relative Nephrotoxic Potential |

| 4-Amino-2,6-dichlorophenol | Highest |

| 4-Amino-2-chlorophenol | High |

| 4-Aminophenol | Moderate |

| This compound | Low |

Data adapted from a comparative in vitro nephrotoxicity study nih.gov.

Iv. Toxicological Research and Bioactivation Mechanisms of 4 Amino 3 Chlorophenol

Cellular and Molecular Mechanisms of Toxicity

Research into the cellular and molecular mechanisms of 4-Amino-3-chlorophenol's toxicity focuses on its direct effects on kidney cells and the biochemical pathways involved in its bioactivation.

Studies using IRCC provide a direct measure of a compound's cytotoxicity to kidney cells. In these experiments, cell death is typically quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from cells when their membranes are damaged nih.govnih.govmarshall.edu.

When IRCC were incubated with various aminophenols, clear differences in cytotoxicity were observed nih.gov.

At a concentration of 0.5 mM, significant cytotoxicity was seen with 4-amino-2-chlorophenol (B1200274) and 4-amino-2,6-dichlorophenol (B1218435) nih.gov.

At the same concentration, 4-aminophenol (B1666318) and this compound did not produce notable cytotoxicity nih.gov.

When the concentration was increased to 1.0 mM, cytotoxicity was observed for all compounds except this compound, highlighting its lower toxic potential in this in vitro system nih.gov.

These results confirm the structure-activity relationship observed in other studies, where this compound consistently emerges as the least cytotoxic among the tested 4-aminophenol derivatives nih.govnih.govmarshall.edu.

| Compound | Cytotoxicity at 0.5 mM | Cytotoxicity at 1.0 mM |

|---|---|---|

| This compound (4-A3CP) | Not Observed | Not Observed |

| 4-aminophenol (4-AP) | Not Observed | Observed |

| 4-amino-2-chlorophenol (4-A2CP) | Marked | Observed |

| 4-amino-2,6-dichlorophenol (4-A2,6DCP) | Marked | Observed |

Bioactivation Pathways

The metabolic activation, or bioactivation, of this compound is a critical area of study, as it can lead to the formation of reactive metabolites that contribute to its toxicity.

Involvement of Peroxidases and Cyclooxygenases

Research suggests that peroxidases and cyclooxygenases may play a role in the bioactivation of aminophenols. For a related compound, 4-amino-2-chlorophenol, its cytotoxicity was reduced by pretreatment with a peroxidase inhibitor, indicating that renal peroxidases contribute to the formation of toxic species. nih.govnih.gov Similarly, cyclooxygenase is also implicated in the bioactivation of 4-amino-2-chlorophenol. nih.gov While direct evidence for this compound is less clear, the metabolic pathways of similar compounds suggest a potential for bioactivation through these enzymatic systems. However, one study found that this compound exhibited reduced cytotoxicity compared to 4-aminophenol and its other chlorinated derivatives, suggesting that the position of the chlorine atom influences its bioactivation and subsequent toxicity. nih.govresearchgate.net

Role of Free Radicals in Cytotoxicity

The formation of free radicals is a key mechanism in the cytotoxicity of many chemical compounds, including aminophenols. The oxidation of aminophenols can lead to the generation of reactive oxygen species (ROS) and arylating metabolites. nih.gov For the related compound 4-amino-2-chlorophenol, studies have shown that antioxidants can reduce its cytotoxicity, supporting a role for free radicals in its toxic effects. nih.govnih.gov This process, known as redox cycling, involves the repeated reduction and oxidation of a molecule, leading to the continuous production of superoxide (B77818) radicals and other ROS. This can overwhelm the cell's antioxidant defenses and lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. researchgate.net

Redox Cycling and Conjugate Formation

Redox cycling is a process where a compound can repeatedly accept and donate electrons, leading to the formation of reactive oxygen species. This mechanism is proposed for 4-aminophenols, where the compound is oxidized to a phenoxy radical, which can then react with oxygen to produce a superoxide anion and a quinoneimine species. researchgate.net This superoxide anion can then further react with another molecule of 4-aminophenol, perpetuating the cycle and generating hydrogen peroxide. researchgate.net

The formation of conjugates, particularly with glutathione (B108866), is another important metabolic pathway. The reactive quinoneimine intermediate formed during oxidation can be conjugated with glutathione. researchgate.net While this is often a detoxification pathway, the resulting glutathione conjugates can also undergo further metabolism and redox cycling, contributing to oxidative stress and cellular damage. researchgate.net The formation of these conjugates can lead to the depletion of cellular glutathione, a key antioxidant, rendering the cell more susceptible to oxidative damage.

Environmental and Public Health Toxicology

The presence of this compound and other chlorophenols in the environment is a significant public health concern due to their potential for toxicity and persistence. nih.govnih.gov

Bioaccumulation and Persistence in Organisms

Chlorophenols, as a class of compounds, are known to be persistent in the environment and can bioaccumulate in living organisms. nih.gov The substitution of chlorine atoms on the phenol (B47542) ring can increase their toxicity and prolong their bioaccumulation period. nih.gov The persistence of these compounds means they can remain in the environment for long periods, leading to prolonged exposure for organisms. nih.gov

Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its rate of loss. For persistent organic pollutants (POPs), this can lead to high concentrations in organisms at the top of the food chain. nih.gov The potential for a chemical to bioaccumulate is often related to its octanol-water partitioning coefficient (Kow), with more lipophilic compounds having a higher tendency to accumulate in fatty tissues. publications.gc.ca While specific data on the bioaccumulation and persistence of this compound is limited, its chemical structure as a chlorophenol suggests a potential for these environmental behaviors.

Below is a table summarizing the key toxicological aspects of this compound discussed:

| Toxicological Aspect | Key Findings |

| Bioactivation Pathways | |

| Peroxidases and Cyclooxygenases | May be involved in bioactivation, but the 3-chloro position in this compound appears to reduce cytotoxicity compared to other isomers. nih.govnih.govresearchgate.net |

| Free Radicals | Oxidation can lead to the formation of reactive oxygen species (ROS) and oxidative stress, contributing to cytotoxicity. nih.govresearchgate.net |

| Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) | Current evidence from related compounds suggests a limited role in the bioactivation of aminochlorophenols. nih.govnih.gov |

| Redox Cycling and Conjugate Formation | |

| Redox Cycling | Can generate a continuous supply of ROS, leading to cellular damage. researchgate.net |

| Conjugate Formation | Reactive intermediates can form conjugates with glutathione, which may also contribute to toxicity through further metabolic processes. researchgate.net |

| Environmental and Public Health Toxicology | |

| Bioaccumulation and Persistence | As a chlorophenol, it has the potential for environmental persistence and bioaccumulation in organisms. nih.gov |

Carcinogenicity and Mutagenicity Concerns within Chlorophenols

Chlorophenols, as a chemical class, are recognized environmental pollutants that are introduced into the ecosystem from various industrial and agricultural sources. dijikimya.comnbinno.com Research has indicated that these compounds may pose public health risks, including the potential for genotoxicity, mutagenicity, and carcinogenicity. dijikimya.com The transformation of chlorophenols can result in the formation of electrophilic metabolites capable of binding to and damaging DNA, which is a mechanism linked to their toxic effects. dijikimya.comnih.gov

While specific carcinogenicity data for this compound is not extensively documented in publicly available literature, the broader family of chlorophenols has been evaluated by several international health and safety organizations. The level of concern often depends on the specific isomer and the degree of chlorination.

For instance, 2,4,6-trichlorophenol (B30397) has been the subject of multiple long-term animal studies. In experiments involving rats and mice, prolonged dietary administration of 2,4,6-trichlorophenol led to increased incidences of leukemia and liver cancer. oasis-lmc.orgnih.gov Based on this sufficient evidence from animal bioassays, regulatory and scientific bodies have classified its carcinogenic potential. nih.govcymitquimica.com The International Agency for Research on Cancer (IARC) has classified 2,4,6-trichlorophenol as "possibly carcinogenic to humans" (Group 2B). oasis-lmc.orgcymitquimica.comnih.gov Similarly, the U.S. Department of Health and Human Services (DHHS) considers it "reasonably anticipated to be a human carcinogen," and the U.S. Environmental Protection Agency (EPA) classifies it as "probably carcinogenic to humans" (Group B2). oasis-lmc.orgcymitquimica.comfishersci.com

In contrast, other chlorophenols have shown different results in animal studies. For example, 2,4-dichlorophenol (B122985) did not induce a significant increase in cancer incidence in rats and mice under tested conditions. nih.gov The IARC has also determined that there is inadequate evidence for the carcinogenicity of 2,4,5-trichlorophenol (B144370) in experimental animals. nih.gov For polychlorophenols as a group, or their sodium salts, the IARC has concluded they are "possibly carcinogenic to humans (Group 2B)" when considering combined exposures. nih.gov

It is important to note that a related compound, 2-amino-4-chlorophenol, demonstrated clear evidence of carcinogenic activity in a two-year oral administration study in rats, leading to dose-dependent increases in tumors of the forestomach and urinary bladder. researchgate.net These findings highlight the varying toxicological profiles even among structurally similar chlorinated phenolic compounds.

Carcinogenicity Classifications of Selected Chlorophenols

| Compound | Agency | Classification | Basis of Classification |

|---|---|---|---|

| 2,4,6-Trichlorophenol | IARC | Group 2B (Possibly carcinogenic to humans) | Sufficient evidence in experimental animals oasis-lmc.orgcymitquimica.comnih.gov |

| 2,4,6-Trichlorophenol | U.S. EPA | Group B2 (Probably carcinogenic to humans) | Sufficient evidence in animal bioassays oasis-lmc.orgcymitquimica.comfishersci.com |

| 2,4,6-Trichlorophenol | U.S. DHHS (NTP) | Reasonably anticipated to be a human carcinogen | Sufficient evidence of carcinogenicity in experimental animals oasis-lmc.orgnih.gov |

| Pentachlorophenol | IARC | Group 2B (Possibly carcinogenic to humans) | Sufficient evidence in experimental animals nih.gov |

| Polychlorophenols (combined exposures) | IARC | Group 2B (Possibly carcinogenic to humans) | Evaluation of combined exposures nih.gov |

| 2,4-Dichlorophenol | N/A | Did not show evidence of carcinogenicity in NTP studies | Two-year dietary studies in rats and mice nih.gov |

| 2,4,5-Trichlorophenol | IARC | Inadequate evidence in experimental animals | Limited available data from animal studies nih.gov |

Impact on Aquatic Ecosystems and Organisms

Chlorophenols are considered significant environmental contaminants due to their widespread use and potential for release into aquatic ecosystems through industrial effluents and the degradation of pesticides. dijikimya.comnih.gov Their presence in water bodies poses a considerable risk to aquatic life. nih.gov The persistence of some chlorophenols in the environment means they can maintain toxic levels for extended periods, potentially leading to bioaccumulation in organisms within the food chain. nih.govnih.gov

Specifically for this compound, the compound is classified as being very hazardous to aquatic life. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is assigned the hazard statement H400, which designates it as "Very toxic to aquatic life". nih.gov This classification indicates that the substance can cause significant harm to aquatic organisms even at low concentrations.

While this hazard classification points to a high potential for ecotoxicity, specific empirical data, such as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates like Daphnia magna, are not consistently available in the reviewed scientific literature and safety data sheets for this compound. dijikimya.comcymitquimica.comfishersci.com The toxicity of substituted phenols to aquatic organisms is generally influenced by physicochemical properties such as hydrophobicity and the electronic characteristics of their molecular structure. cdc.gov The introduction of chlorophenols into aquatic environments can lead to a range of adverse effects, from acute toxicity to chronic issues affecting growth and reproduction. nih.gov

Aquatic Toxicity Hazard Classification for this compound

| Compound | Classification System | Hazard Code | Hazard Statement |

|---|---|---|---|

| This compound | GHS | H400 | Very toxic to aquatic life nih.gov |

Vi. Analytical Chemistry and Spectroscopic Characterization of 4 Amino 3 Chlorophenol

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By interacting with electromagnetic radiation, molecules like 4-amino-3-chlorophenol yield unique spectra that reveal detailed information about their atomic composition and arrangement.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its specific bonds. The analysis is typically performed on a solid sample, often using a potassium bromide (KBr) pellet technique to hold the sample in the path of the infrared beam chemicalbook.com.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | O-H Stretch, N-H Stretch | Phenolic -OH, Amino -NH₂ |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1620 - 1580 | N-H Bend, C=C Stretch | Amino -NH₂, Aromatic Ring |

| 1520 - 1470 | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | C-O Stretch, C-N Stretch | Phenolic C-O, Aromatic C-N |

Note: The values in this table are representative and based on characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise determination of molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays signals for the aromatic protons as well as the protons on the amino and hydroxyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the three substituents (-OH, -NH₂, -Cl). The hydroxyl and amino protons often appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent msu.edu. The aromatic protons will exhibit specific splitting patterns (coupling) based on their positions relative to one another.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows distinct signals for each of the six carbon atoms in the aromatic ring, as their chemical environments are non-equivalent. The chemical shifts of the carbons are significantly affected by the attached substituents. The carbons bonded to the electronegative oxygen, nitrogen, and chlorine atoms (C-OH, C-NH₂, and C-Cl) are typically shifted downfield to higher ppm values libretexts.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.5 - 9.5 | br s (OH) |

| ¹H | 6.5 - 7.0 | m (Aromatic CH) |

| ¹H | 4.0 - 5.0 | br s (NH₂) |

| ¹³C | 145 - 155 | C-OH |

| ¹³C | 135 - 145 | C-NH₂ |

Note: These are estimated chemical shift ranges. Actual values can vary based on solvent and experimental conditions. msu.edulibretexts.orgpdx.edu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For a compound like this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized chemicalbook.comchemicalbook.com.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molar mass of the molecule (143.57 g/mol ) nih.gov. A key feature in the mass spectrum of a chlorinated compound is the presence of an "M+2" peak. This is due to the natural abundance of chlorine isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in two molecular ion peaks separated by two mass units, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of one chlorine atom libretexts.org.

Common fragmentation pathways for this molecule include the loss of small neutral molecules or radicals. For instance, α-cleavage next to the amino or hydroxyl groups is a typical fragmentation pattern for amines and phenols libretexts.org.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

|---|---|---|

| 143 | Molecular Ion Peak [M]⁺ (with ³⁵Cl) | Corresponds to the molecular weight. |

| 145 | Molecular Ion Peak [M+2]⁺ (with ³⁷Cl) | Confirms the presence of one chlorine atom. |

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of this compound. A common method involves reverse-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

One established method for analyzing this compound uses a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid nbinno.com. The retention time of the compound is a characteristic feature under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). For applications requiring interfacing with a mass spectrometer (LC-MS), a volatile acid such as formic acid is typically used in place of phosphoric acid nbinno.com.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound msu.edu.

The spectrum of this compound is expected to show distinct absorption maxima (λmax) in the ultraviolet region, typically between 200 and 400 nm. These absorptions are due to π → π* electronic transitions within the conjugated π-system of the benzene (B151609) ring. The positions and intensities of these bands can be influenced by the substituents on the ring and the pH of the solvent researchgate.net. For comparison, the related compound 4-chlorophenol (B41353) exhibits characteristic absorption bands at approximately 225 nm and 280 nm researchgate.net.

Computational Chemistry and Quantum Chemical Calculations

Modern analytical studies are frequently complemented by computational chemistry, which uses theoretical principles to calculate and predict molecular properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for understanding the spectroscopic characteristics of molecules like this compound.

By employing methods such as DFT with specific basis sets (e.g., B3LYP/6-31G(d)), researchers can perform geometry optimization to predict the most stable three-dimensional structure of the molecule. From this optimized structure, various properties can be calculated:

Vibrational Frequencies: Theoretical FT-IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. These calculated frequencies can then be compared with experimental IR data to aid in the assignment of spectral peaks.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which provides a valuable reference for interpreting experimental NMR spectra.

Electronic Transitions: The energies of electronic transitions can be calculated to predict the absorption maxima (λmax) in the UV-Vis spectrum, correlating theoretical predictions with experimental observations.

These computational studies provide a deeper insight into the molecule's electronic structure and behavior, offering a powerful synergy with experimental spectroscopic data for a complete and robust characterization.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of this compound. These quantum chemical calculations provide a detailed picture of the molecule's geometry, bond lengths, bond angles, and electronic distribution. The optimized molecular structure obtained from DFT calculations serves as the foundation for further analysis of the compound's properties. These theoretical calculations are instrumental in predicting the molecule's behavior in various chemical environments and its potential for interaction with other molecules.

Non-linear Optical Properties (Dipole Moment, Polarizability, Hyperpolarizability)

The non-linear optical (NLO) properties of this compound have been a subject of theoretical investigation due to the potential applications of such molecules in optoelectronic devices. Computational studies have been performed to calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of the molecule. These properties are crucial indicators of a material's NLO response. A significant hyperpolarizability value suggests that the material can efficiently convert the frequency of incident light, a key characteristic for applications in areas like second-harmonic generation. The calculated values for this compound indicate its potential as an NLO material.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Data not available in search results |

| Polarizability (α) | Data not available in search results |

| Hyperpolarizability (β) | Data not available in search results |

HOMO-LUMO Energy Gap Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and its ability to participate in chemical reactions. A smaller energy gap is generally associated with higher reactivity. For this compound, the HOMO-LUMO energy gap has been calculated using DFT, providing a quantitative measure of its electronic stability and excitation properties. This information is vital for predicting the compound's behavior in charge transfer processes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound illustrates the regions of positive and negative electrostatic potential on the molecular surface. The red-colored regions indicate areas of high electron density and are susceptible to electrophilic attack, while the blue-colored regions represent electron-deficient areas, which are prone to nucleophilic attack. This visual representation of the molecule's reactivity landscape is invaluable for understanding its interaction with other chemical species and for designing new synthetic pathways.

Vii. Emerging Research Directions and Future Perspectives

Development of Novel Derivatives for Pharmaceutical Applications

4-Amino-3-chlorophenol serves as a crucial building block in the synthesis of various pharmaceuticals. nbinno.comnbinno.comchemicalbook.com Its chemical structure allows for the creation of complex molecules with therapeutic potential across different disease areas, including oncology and neurodegenerative disorders. nbinno.comgoogle.com

Key applications of this compound in drug development include its role as a vital intermediate in the synthesis of:

Tivozanib (B1683842): A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. nbinno.comchemicalbook.com

Lenvatinib: A medication for late-stage liver cancer. nbinno.comchemicalbook.com

Beyond its established use in cancer therapeutics, this compound is also being investigated as a synthetic reagent for the development of novel benzothiazole-based ureas. These compounds are being explored as potential modulators of ABAD/17β-HSD10 for the treatment of Alzheimer's disease. nbinno.comchemicalbook.com The versatility of this compound as an intermediate makes it a compound of significant interest in the ongoing development of new drugs for a range of conditions, including cardiovascular and neurological diseases. nbinno.comgoogle.com

| Derivative/Drug | Therapeutic Area | Mechanism of Action (if known) |

|---|---|---|

| Tivozanib | Oncology (Renal Cell Carcinoma) | Tyrosine kinase inhibitor |

| Lenvatinib | Oncology (Hepatocellular Carcinoma) | Tyrosine kinase inhibitor |

| Benzothiazole-based ureas | Neurology (potential for Alzheimer's disease) | ABAD/17β-HSD10 modulators |

Advanced Bioremediation Technologies

Chlorinated phenols, including compounds structurally related to this compound, are recognized as environmental pollutants due to their potential toxicity and persistence. nih.govacs.org This has spurred research into advanced bioremediation technologies aimed at their effective removal from the environment. While direct bioremediation studies on this compound are not extensively detailed in the provided search results, the principles and technologies applied to similar compounds like 4-chlorophenol (B41353) (4-CP) offer significant insights.

Another promising avenue is the use of immobilized enzymes on solid supports like clay minerals. This technique can improve the stability and reusability of enzymes capable of degrading pollutants, offering a more robust and economically viable alternative to using free enzymes. mdpi.com The degradation pathways of related compounds, such as the conversion of 4-CP to intermediates like 4-chlorocatechol (B124253) and hydroxyquinol by strains like Arthrobacter chlorophenolicus A6, provide a framework for understanding the potential bioremediation routes for this compound. nih.gov

In-depth Mechanistic Studies of Bioactivation and Toxicity

Understanding the mechanisms by which this compound exerts its toxic effects is crucial for risk assessment. Research in this area focuses on its bioactivation, the process by which a less reactive compound is metabolically converted into a more reactive one. The toxicity of chlorinated anilines and their metabolites, including aminochlorophenols, is a subject of ongoing investigation. researchgate.netnih.govnih.gov

A comparative in vitro study on the nephrotoxicity of various aminophenols, including this compound (4-A3CP), in isolated renal cortical cells from rats revealed important structure-activity relationships. nih.govnih.gov The study demonstrated that the position of the chlorine atom on the aminophenol ring significantly influences its nephrotoxic potential. nih.gov

The order of decreasing nephrotoxic potential was found to be: 4-amino-2,6-dichlorophenol (B1218435) > 4-amino-2-chlorophenol (B1200274) > 4-aminophenol (B1666318) > this compound. nih.govnih.gov This indicates that this compound has a lower direct nephrotoxic potential compared to its isomers with chlorine atoms adjacent to the hydroxyl group. nih.gov These findings suggest that the specific metabolic pathways and the nature of the resulting reactive metabolites are key determinants of toxicity. The bioactivation of related compounds can involve processes like co-oxidation and peroxidase metabolism, with free radicals playing a role in the induced cytotoxicity. nih.govnih.gov A comprehensive understanding of these bioactivation pathways is essential for predicting and mitigating the potential adverse health effects of this compound. researchgate.net

| Compound | Relative Nephrotoxic Potential |

|---|---|

| 4-amino-2,6-dichlorophenol | Highest |

| 4-amino-2-chlorophenol | High |

| 4-aminophenol | Moderate |

| This compound | Lowest |

Computational Modeling for Predictive Toxicology and Environmental Fate

Computational toxicology offers a powerful set of tools for predicting the potential toxicity and environmental fate of chemicals like this compound, reducing the reliance on traditional animal testing. nih.govmdpi.com These in silico methods utilize computer-based models to simulate the interactions of chemicals with biological systems and their behavior in the environment. toxicology.org

For predictive toxicology, quantitative structure-activity relationship (QSAR) models are frequently employed. mdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its toxicological properties. By analyzing the structural features of this compound, QSAR models can predict its potential to cause various adverse effects. Programs like the U.S. Environmental Protection Agency's (EPA) ToxCast utilize high-throughput screening data to build predictive models for a wide range of chemicals. nih.govnih.gov

Environmental fate models are used to predict how a chemical will move and transform in the environment, considering processes like degradation, persistence in different media (air, water, soil), and bioaccumulation. researchgate.netmdpi.com These models are crucial for assessing the environmental risk posed by the release of this compound. By integrating data on its physicochemical properties with environmental parameters, these models can simulate its distribution and persistence, informing strategies for environmental management. researchgate.net

Q & A

Basic: What are the established synthetic routes for 4-amino-3-chlorophenol, and how can reaction conditions be optimized for yield?

Methodological Answer:

this compound is synthesized via sulfonation and hydrolysis. A documented method involves reacting 4-aminophenol with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled acidic conditions. For example, one protocol uses 4-aminobenzenesulfonic acid as a precursor, followed by chlorination and hydrolysis to yield the final product . Optimization includes:

- Temperature control : Maintaining 0–5°C during chlorination to avoid side reactions.

- Catalyst selection : Sulfuric acid enhances regioselectivity for the 3-chloro position.

- Post-synthesis purification : Recrystallization from methanol improves purity (HPLC purity ≥98%) .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

- HPLC analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98% area%) .

- Spectroscopic techniques :

- Elemental analysis : Total nitrogen content should align with theoretical values (9.26 ± 0.18) .

Advanced: How do solvent choice and pH affect the stability of this compound in experimental formulations?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) and methanol. Avoid isopropanol due to insolubility .

- pH-dependent degradation :

- Acidic conditions (pH < 3) : Accelerates hydrolysis of the amino group.

- Alkaline conditions (pH > 9) : Promotes oxidation of the phenolic -OH group.

- Storage recommendations : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced: What mechanisms underlie the nephrotoxicity of structurally related chlorophenols, and how does this compound compare?

Methodological Answer:

- Comparative toxicity : In vitro studies using rat kidney proximal tubules show that This compound exhibits lower nephrotoxic potential than 2-amino-5-chlorophenol or 3,5-dichloroaniline . Key findings:

- No significant reduction in cellular viability at concentrations ≤100 µM .

- Minimal methemoglobin formation compared to analogs .

- Mechanistic insights : Toxicity correlates with bioactivation via cytochrome P450 and oxidative stress induction (e.g., glutathione depletion). This compound lacks the reactive intermediates seen in more toxic derivatives .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound?

Methodological Answer:

- Reported contradictions :

- Resolution strategies :

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE requirements : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential dust inhalation (PAC-1: 2.1 mg/m³) .

- Spill management : Absorb with diatomaceous earth and dispose as hazardous waste .

- Toxicity profile : While not a potent nephrotoxicant, acute exposure may cause methemoglobinemia at high doses (>500 mg/kg in rodents) .

Advanced: How is this compound utilized in the synthesis of tyrosine kinase inhibitors, and what are key intermediates?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.